BenchChemオンラインストアへようこそ!

FTI-2148 diTFA

RAS Signaling Prenylation Enzyme Selectivity

FTI-2148 diTFA is a research-grade, non-thiol peptidomimetic offering >1000-fold selectivity for FTase (IC50 1.4 nM) over GGTase I. This salt form demonstrates superior cellular potency and validated in vivo efficacy, including 87% tumor regression in H-Ras breast cancer models. Ideal for preclinical oncology and prodrug development where high selectivity is critical.

Molecular Formula C26H29F3N4O5S
Molecular Weight 566.6 g/mol
Cat. No. B13406583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTI-2148 diTFA
Molecular FormulaC26H29F3N4O5S
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H28N4O3S.C2HF3O2/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2;3-2(4,5)1(6)7/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31);(H,6,7)/t22-;/m0./s1
InChIKeyZCCUFUPJNUTGJM-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTI-2148 diTFA: An Overview of a Highly Selective, Non-Thiol Farnesyltransferase Inhibitor


FTI-2148 diTFA is the trifluoroacetic acid salt form of FTI-2148, a non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) [1]. It acts as a RAS C-terminal mimetic and exhibits potent and highly selective inhibition of FTase, with an IC50 in the low nanomolar range [REFS-1, REFS-2]. This compound is part of a novel class of inhibitors developed to overcome the limitations of earlier thiol-containing FTIs and has demonstrated significant in vivo antitumor activity [1].

Why FTI-2148 diTFA Cannot Be Substituted by Other Farnesyltransferase Inhibitors


Generic substitution among farnesyltransferase inhibitors (FTIs) is not scientifically valid due to significant structural and functional differences that lead to divergent selectivity profiles, cellular activity, and in vivo efficacy. FTI-2148 diTFA belongs to a specific class of non-thiol-containing peptidomimetics designed for enhanced selectivity and cellular potency compared to earlier thiol-containing FTIs [1]. Its high degree of selectivity for FTase over GGTase I (>1000-fold) is not a universal feature of all FTIs, and its performance in specific tumor models, such as achieving significant tumor regression in H-Ras-driven breast cancer, is a result of its unique molecular design [REFS-1, REFS-2]. Therefore, substituting it with a different FTI like tipifarnib or lonafarnib could lead to entirely different and potentially suboptimal experimental outcomes.

FTI-2148 diTFA: A Quantitative Evidence Guide for Differentiated Scientific Use


FTI-2148 Exhibits >1000-Fold Selectivity for FTase Over GGTase I, a Critical Differentiator from Its GGTase-Selective Analog GGTI-2154

FTI-2148 demonstrates exceptionally high selectivity for its primary target, farnesyltransferase (FTase). In head-to-head enzyme assays, FTI-2148 inhibits FTase with an IC50 of 1.4 nM, while its activity against the closely related geranylgeranyltransferase I (GGTase I) is over 1000-fold lower, with an IC50 of 1,700 nM [1]. This selectivity profile is in stark contrast to its designed comparator, GGTI-2154, which is a selective GGTase I inhibitor (IC50 = 21 nM) with minimal FTase activity (IC50 = 5,600 nM) [1]. This differential selectivity allows for precise dissection of the roles of farnesylation versus geranylgeranylation in cellular signaling.

RAS Signaling Prenylation Enzyme Selectivity FTase GGTase I

FTI-2148 Induces Superior In Vivo Tumor Regression (87%) in an H-Ras-Driven Breast Cancer Model Compared to GGTI-2154 (54%)

In a direct comparative in vivo study using H-Ras transgenic mice with aggressive breast tumors, FTI-2148 treatment resulted in a significantly greater tumor regression compared to the GGTase I-selective inhibitor GGTI-2154. Specifically, FTI-2148 induced an average tumor regression of 87 ± 3% across 13 tumors analyzed [1]. In the same study, GGTI-2154 treatment led to an average regression of 54 ± 3% in 19 tumors analyzed [1].

In Vivo Oncology Tumor Regression H-Ras Transgenic Mouse Breast Cancer FTase Inhibitor

FTI-2148 Displays Markedly Improved Cellular Potency and Selectivity (30-33 Fold) Over Earlier Generation Thiol-Containing FTIs Like FTI-276

The non-thiol-containing peptidomimetic class of inhibitors, which includes FTI-2148, was engineered to improve upon the cellular limitations of earlier thiol-containing compounds. A direct comparison study showed that FTI-2148 is approximately 30-fold more potent and 33-fold more selective in whole cells than the earlier generation thiol-containing FTI-276 [1]. This improvement is a direct result of the structural modifications that enhance membrane permeability and target engagement within the cellular environment.

Cellular Selectivity Prodrug Design Ras Processing FTI-276 GGTI-297

The Methylester Prodrug of FTI-2148 (FTI-2153) Achieves >3000-Fold Cellular Selectivity for Inhibiting H-Ras Over Rap1A Processing

The methylester prodrug of FTI-2148, designated FTI-2153, demonstrates extreme cellular selectivity for the farnesylation pathway. In whole-cell assays, FTI-2153 is over 3000-fold more potent at inhibiting the processing of the farnesylated protein H-Ras (IC50 = 10 nM) than it is at inhibiting the processing of the geranylgeranylated protein Rap1A [1]. This contrasts with the GGTase I-selective prodrug GGTI-2166, which is over 100-fold more selective for inhibiting Rap1A (IC50 = 300 nM) over H-Ras processing [1].

Cellular Selectivity Prodrug FTI-2153 H-Ras Rap1A

Ester Prodrugs of FTI-2148 Demonstrate Enhanced Antimalarial Activity In Vivo, with the Benzyl Ester Achieving 46% Parasitemia Suppression

The free acid form of FTI-2148 has limited membrane permeability, which can be a barrier to cellular and in vivo activity. To address this, a series of ester prodrugs were synthesized and evaluated for antimalarial activity. In a murine model of malaria infected with *Plasmodium berghei*, the benzyl ester prodrug of FTI-2148 (compound 16) administered at a dose of 50 mg/kg/day suppressed parasitemia by 46.1% [1]. The free acid form (FTI-2148) was not effective in this in vivo model, highlighting the critical role of the prodrug strategy for achieving biological activity.

Antimalarial Plasmodium falciparum Prodrug Membrane Permeability In Vivo Efficacy

Validated Research and Application Scenarios for FTI-2148 diTFA


Selective Inhibition of FTase in In Vitro Enzyme and Cellular Assays

FTI-2148 diTFA is the optimal choice for experiments requiring specific and potent inhibition of farnesyltransferase (FTase) with minimal off-target activity against GGTase I. Its >1000-fold selectivity (IC50 1.4 nM vs 1,700 nM) makes it a superior tool compared to less selective FTIs for dissecting FTase-dependent pathways without confounding effects from GGTase I inhibition [1]. Its non-thiol structure provides improved stability and cellular potency (30-fold better) over older compounds like FTI-276 [1].

In Vivo Studies in H-Ras-Driven Tumor Models Requiring High Antitumor Efficacy

For preclinical oncology studies focused on H-Ras-dependent tumor growth, FTI-2148 diTFA has a validated track record of robust in vivo efficacy. In a direct comparison with the GGTase I inhibitor GGTI-2154, FTI-2148 diTFA induced an 87% tumor regression in an H-Ras transgenic breast cancer model, significantly outperforming GGTI-2154's 54% regression [1]. This makes it a preferred tool for researchers investigating the therapeutic potential of FTase inhibition in H-Ras-mutant cancers [1].

Development and Validation of FTase-Targeted Prodrug Strategies

FTI-2148 diTFA serves as an essential parent compound for developing and studying cell-permeable prodrugs. As demonstrated by the FTI-2153 and antimalarial ester prodrug series, the free acid form can be chemically modified to significantly enhance cellular and in vivo activity [REFS-1, REFS-2]. Researchers aiming to optimize the bioavailability or tissue distribution of an FTI can use FTI-2148 diTFA as a benchmark scaffold for synthesizing and testing novel prodrugs to overcome membrane permeability barriers [2].

Combination Therapy Studies with Standard-of-Care Chemotherapeutics

Studies have shown that FTI-2148 diTFA can act synergistically with cytotoxic agents such as cisplatin, Taxol (paclitaxel), and gemcitabine, resulting in greater antitumor efficacy than monotherapy in a human lung adenocarcinoma xenograft model [1]. This established synergy profile makes FTI-2148 diTFA a valuable research compound for exploring combination therapy strategies aimed at enhancing the efficacy of existing chemotherapeutics through concurrent FTase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTI-2148 diTFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.